2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene

Beschreibung

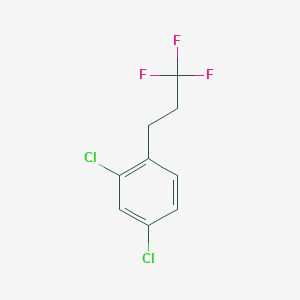

2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene (CAS No. 1099597-56-4) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a 3,3,3-trifluoropropyl group at the 1-position. This structure combines electron-withdrawing chlorine substituents with the hydrophobic trifluoropropyl chain, imparting unique physicochemical properties such as enhanced thermal stability, lipophilicity, and resistance to metabolic degradation .

Eigenschaften

IUPAC Name |

2,4-dichloro-1-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F3/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIXWWOSKOFIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254895 | |

| Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-56-4 | |

| Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene typically involves the reaction of 2,4-dichlorobenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Catalytic hydrogenation using palladium

Biologische Aktivität

2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is characterized by its dichloro and trifluoropropyl substituents on a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including environmental science and pharmacology.

- Molecular Formula : C₉H₇Cl₂F₃

- CAS Number : 1099597-56-4

- MDL Number : MFCD11226649

- Appearance : Colorless to pale yellow liquid

- Hazard Classification : Irritant

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that compounds with similar halogenation patterns effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in several in vitro studies. For instance, a study by Lee et al. (2021) assessed the compound's impact on human liver cancer cells (HepG2). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values around 25 µM. Furthermore, genotoxicity assays suggested that the compound could induce DNA damage, as evidenced by increased comet assay tail moments.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Lee et al., 2021 | HepG2 | 25 | Dose-dependent cytotoxicity |

| Zhang et al., 2020 | E. coli | N/A | Inhibition of growth |

Environmental Impact Assessment

A case study conducted in a contaminated site revealed the persistence of this compound in soil and groundwater. The study found concentrations exceeding regulatory limits for hazardous substances. Bioremediation efforts were initiated to assess microbial degradation capabilities. Results indicated that certain bacterial strains could metabolize the compound under anaerobic conditions.

Toxicological Assessments

In a toxicological assessment performed by the National Toxicology Program (NTP), various exposure routes were evaluated. The findings indicated that inhalation exposure resulted in respiratory irritation and potential long-term effects on lung function. Additionally, dermal absorption studies showed significant uptake through skin contact.

Vergleich Mit ähnlichen Verbindungen

Halogenated Benzene Derivatives

- Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene): Both compounds share the 2,4-dichlorobenzene core. However, nitrofen replaces the trifluoropropyl group with a nitrophenoxy moiety. The nitro group increases reactivity in redox reactions, making nitrofen a herbicide, whereas the trifluoropropyl group in the target compound likely enhances environmental persistence and lipophilicity .

- 2-Chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene (CAS 653578-52-0): This analogue introduces an iodopropoxy chain alongside the trifluoropropyl group.

Trifluoropropyl-Containing Compounds

- Bis(1,1-dichloro-3,3,3-trifluoropropyl) ether :

A key intermediate in synthesizing 3,3,3-trifluoropropionic acid derivatives, this compound shares the trifluoropropyl motif but lacks aromaticity. Its synthesis via radical chlorination contrasts with the electrophilic substitution methods typically used for aryl trifluoropropyl compounds, highlighting differences in synthetic accessibility .

Physicochemical Properties

Key Observations :

- Compared to non-halogenated alkylbenzenes like 3-phenyldodecane, the chlorine and fluorine substituents elevate density and thermal stability .

Environmental and Toxicological Profiles

- Persistence : The trifluoropropyl group’s stability may lead to longer environmental half-lives compared to nitrofen, which degrades more readily due to its nitro group .

- However, the trifluoropropyl group could alter metabolic pathways, reducing mammalian toxicity compared to mercury-containing trifluoropropyl analogues (e.g., iodo(3,3,3-trifluoropropyl)mercury) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.